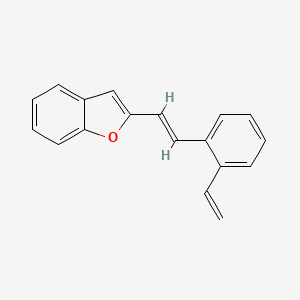

2-(2-Vinylstyryl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-[(E)-2-(2-ethenylphenyl)ethenyl]-1-benzofuran |

InChI |

InChI=1S/C18H14O/c1-2-14-7-3-4-8-15(14)11-12-17-13-16-9-5-6-10-18(16)19-17/h2-13H,1H2/b12-11+ |

InChI Key |

KKFCAMOXAHOCKE-VAWYXSNFSA-N |

Isomeric SMILES |

C=CC1=CC=CC=C1/C=C/C2=CC3=CC=CC=C3O2 |

Canonical SMILES |

C=CC1=CC=CC=C1C=CC2=CC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Strategies for 2 2 Vinylstyryl Benzofuran and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule or its close analogues in a highly convergent manner, often through the simultaneous formation of multiple bonds.

Wittig-Type Condensation Reactions for Styryl-Benzofuran Assembly

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, making it a suitable method for the synthesis of styryl-substituted benzofurans. masterorganicchemistry.comwikipedia.orgpressbooks.pub This reaction typically involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.orgpressbooks.pubmnstate.edu In the context of synthesizing 2-styrylbenzofuran derivatives, this would involve the reaction of a benzofuran-2-carbaldehyde with a suitable phosphonium ylide.

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. pressbooks.pub

While the Wittig reaction is a well-established method, the synthesis of 2-phenylbenzofurans via an intramolecular Wittig procedure has been reported to yield an unexpected side product, 2-phenyl-3-benzoylbenzofuran, indicating that reaction conditions need to be carefully optimized to favor the desired product. sciforum.net

Table 1: Key Features of Wittig-Type Condensation for Styryl-Benzofuran Synthesis

| Feature | Description |

| Reactants | Benzofuran-2-carbaldehyde and a phosphonium ylide |

| Key Intermediate | Oxaphosphetane |

| Driving Force | Formation of triphenylphosphine oxide |

| Potential Side Products | Rearrangement or acylation products |

Multicomponent Reaction Pathways for Benzofuran (B130515) Core Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzofurans in a single step from three or more starting materials. tandfonline.comresearchgate.netkcl.ac.uk These reactions are highly valued for their ability to rapidly generate molecular diversity. kcl.ac.uk

One example of an MCR for benzofuran synthesis involves a base-catalyzed one-pot reaction of aryl/hetryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one to produce novel thiazole and dihydropyrazole derivatives attached to a benzofuran core. tandfonline.com Another approach utilizes a microwave-assisted, transition-metal-free, three-component reaction of commercially available amines, 2'-hydroxyacetophenones, and aldehydes to synthesize highly functionalized benzofuran-2-carboxamides. kcl.ac.uk

The development of MCRs for benzofuran synthesis is an active area of research, with new protocols continually being developed to improve efficiency, versatility, and environmental friendliness. researchgate.netkcl.ac.uk

Cyclization-Based Approaches to the Benzofuran Core

Cyclization-based strategies are fundamental to the synthesis of the benzofuran ring system. These methods often involve the formation of a key carbon-oxygen or carbon-carbon bond to close the furan (B31954) ring onto a pre-existing benzene ring.

Photochemical Cyclization Reactions

Photochemical reactions provide a unique and powerful method for the synthesis of benzofurans. researchgate.netnih.gov These reactions are often initiated by the absorption of ultraviolet light, leading to excited states that can undergo cyclization. organicreactions.org

A notable example is the photocyclization of stilbene (B7821643) derivatives. organicreactions.orgbeilstein-journals.orgnih.govresearchtrends.netstrath.ac.uk Upon irradiation, cis-stilbene (B147466) can undergo a reversible photocyclization to form a transient dihydrophenanthrene intermediate, which can then be oxidized to phenanthrene. organicreactions.orgresearchtrends.netstrath.ac.uk While this specific reaction leads to phenanthrenes, related photochemical cyclizations of stilbenoids and other appropriately substituted precursors can lead to the formation of benzofuran rings. researchtrends.netstrath.ac.uk

A more direct photochemical route to 2-substituted benzo[b]furans involves the reaction of 2-chlorophenol derivatives with terminal alkynes. nih.gov This metal-free reaction proceeds through an aryl cation intermediate and allows for the tandem formation of an aryl-C and a C-O bond, offering an environmentally friendly approach. nih.gov

Acid-Catalyzed Benzofuran Formation

Acid-catalyzed cyclization is a common and effective method for the synthesis of the benzofuran core. wuxiapptec.com This approach typically involves the intramolecular cyclization of a precursor molecule containing a phenolic hydroxyl group and a suitably positioned functional group that can act as an electrophile.

One such method is the polyphosphoric acid (PPA) catalyzed cyclization of an acetal. wuxiapptec.com The reaction proceeds through the initial protonation of the acetal under acidic conditions, followed by the elimination of methanol to form an oxonium ion. The aromatic ring then undergoes nucleophilic attack on the oxonium ion, leading to the cyclized product. wuxiapptec.com It is important to note that the regioselectivity of this cyclization can be influenced by the electronic properties of the intermediate oxonium ion. wuxiapptec.com

Table 2: Acid-Catalyzed Benzofuran Synthesis via Acetal Cyclization

| Step | Description |

| 1. Protonation | The acetal is protonated by the acid catalyst. |

| 2. Elimination | A molecule of methanol is eliminated to form an oxonium ion intermediate. |

| 3. Nucleophilic Attack | The phenolic ring attacks the oxonium ion intramolecularly. |

| 4. Dehydration | A final elimination of methanol yields the benzofuran ring. |

Metal-Catalyzed Annulation Techniques

Transition metal-catalyzed reactions have become indispensable in the synthesis of benzofurans, offering high efficiency and functional group tolerance. nih.govnih.gov A variety of metals, including palladium, copper, rhodium, and ruthenium, have been employed to catalyze the annulation process. nih.gov

Palladium catalysis is widely used for benzofuran synthesis. nih.govsemanticscholar.orgmdpi.com For instance, palladium-catalyzed intramolecular C-H functionalization can be used to cyclize (Z)-2-bromovinyl phenyl ethers to form 2-substituted benzo[b]furans. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of 2-chlorophenols with alkynes. semanticscholar.org

Copper-catalyzed reactions also play a significant role. rsc.orgnih.gov A copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective, one-pot synthesis of polysubstituted benzofurans. rsc.org Copper can also be used as a co-catalyst with palladium in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org

Rhodium and Ruthenium catalysts have also been successfully employed in benzofuran synthesis. nih.gov For example, a ruthenium-catalyzed redox-neutral C-H functionalization and reaction with alkynes under mild conditions has been developed. semanticscholar.org Rhodium-catalyzed multicomponent synthesis has also been achieved for optically active organic compounds containing a benzofuran core. nih.gov

Table 3: Overview of Metal-Catalyzed Benzofuran Annulation

| Metal Catalyst | General Approach |

| Palladium (Pd) | C-H arylation, coupling of phenols with olefins, annulation of o-iodophenols and alkynes. semanticscholar.orgmdpi.comkoreascience.kr |

| Copper (Cu) | Aerobic oxidative cyclization of phenols and alkynes, co-catalyst in Sonogashira coupling. nih.govrsc.org |

| Rhodium (Rh) | Multicomponent synthesis, C-H directing group migration. nih.gov |

| Ruthenium (Ru) | Redox-neutral C-H functionalization with alkynes. nih.govsemanticscholar.org |

Electrochemical Synthesis Routes to Benzofurans

Electrochemical synthesis has emerged as a sustainable and efficient alternative for constructing heterocyclic compounds like benzofurans. This approach avoids the need for harsh oxidants or transition metals by using electrical current to drive reactions.

A notable example is the electrochemical cyclization of 2-alkynylphenols with various diselenides. acs.orgnih.gov This method employs platinum electrodes in an undivided cell, typically using acetonitrile as the solvent, to produce substituted benzofurans in high yields. acs.org The reaction proceeds under galvanostatic electrolysis and is notable for its mild, room-temperature conditions in an open system, free from oxidants, bases, and transition metals. nih.gov

The proposed mechanism involves the formation of a key seleniranium intermediate. This intermediate undergoes a nucleophilic attack from the phenolic oxygen, leading to intramolecular cyclization and the formation of the benzofuran ring. acs.org This regioselective process has proven to be robust and scalable to the gram level. nih.gov

| Substrates | Conditions | Product | Yield |

|---|---|---|---|

| 2-Alkynylphenols, Diorganyl diselenides | Pt electrodes, Acetonitrile (MeCN), Room Temperature | Selenylbenzo[b]furan derivatives | Good to Excellent |

Advanced Derivatization and Functionalization of the Benzofuran Scaffold

Direct functionalization of a pre-formed benzofuran ring is a powerful strategy for rapidly generating diverse analogues. This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. hw.ac.uk

Directed C-H Functionalization for Styryl Integration

Transition-metal-catalyzed C-H bond functionalization allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, representing a significant advance over traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The use of a directing group is a key strategy to control the regioselectivity of these transformations. nih.gov

One powerful directing group is 8-aminoquinoline (8-AQ), which can be installed as an amide at the C2 position of a benzofuran. This auxiliary directs a palladium catalyst to selectively functionalize the adjacent C3 position. chemrxiv.org This strategy has been successfully employed for the C-H arylation of the benzofuran scaffold, where a wide range of aryl and heteroaryl substituents can be installed in high efficiency. chemrxiv.org While direct C-H styrylation is a related transformation, the principles of directed C-H activation are foundational. Such transformations often follow a Heck-type mechanism, which is suitable for coupling with alkenes like styrenes. nsf.gov

Following the C-H functionalization step, the 8-AQ directing group can be removed and replaced with various other amines through a two-step transamidation protocol, further diversifying the molecular structure. chemrxiv.org

| Substrate | Directing Group | Catalyst | Position Functionalized | Outcome |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid derivative | 8-Aminoquinoline (8-AQ) | Palladium (Pd) | C3 | Installation of various aryl and heteroaryl substituents in high efficiency. |

Rearrangement-Based Synthetic Methodologies

Molecular rearrangements offer an elegant pathway to complex molecular scaffolds from simpler starting materials. In the context of benzofuran synthesis, the rearrangement of 2-hydroxychalcones provides a versatile and selective method for producing functionalized derivatives. nih.govscispace.com

This strategy begins with the oxidative rearrangement of a protected 2-hydroxychalcone derivative, often mediated by a hypervalent iodine reagent such as [bis(trifluoroacetoxy)iodo]benzene (PhI(OCOCF3)2). nih.gov This step typically yields a key 2,3-dihydrobenzofuran intermediate. scispace.com

The subsequent transformation of this intermediate into the final benzofuran product is highly dependent on the reaction conditions. The use of basic or weakly acidic conditions can lead to the formation of 3-acylbenzofurans. scispace.com In contrast, employing specific acidic conditions, such as p-toluenesulfonic acid (p-TsOH) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol ((CF3)2CHOH), can selectively yield 3-formylbenzofurans. scispace.com This methodology's ability to selectively produce different isomers by tuning the reaction conditions highlights its synthetic utility. nih.gov

| Starting Material | Key Intermediate | Conditions | Product |

|---|---|---|---|

| MOM-protected 2-hydroxychalcone | 2,3-dihydrobenzofuran | Basic or weakly acidic | 3-Acylbenzofuran |

| MOM-protected 2-hydroxychalcone | 2,3-dihydrobenzofuran | p-TsOH, (CF3)2CHOH | 3-Formylbenzofuran |

Mechanistic Investigations of 2 2 Vinylstyryl Benzofuran Reactivity

Photochemical Reaction Pathways

The exposure of 2-(2-Vinylstyryl)benzofuran and its derivatives to light initiates a variety of complex and useful chemical transformations. These reactions are highly dependent on factors such as the concentration of the starting material and the specific arrangement of the vinylstyryl group relative to the benzofuran (B130515) core.

Intramolecular [2+2] Cycloaddition Phenomena

When irradiated, this compound can undergo an intramolecular [2+2] cycloaddition. This process involves the interaction of the two vinyl groups within the same molecule, leading to the formation of a four-membered ring. This reaction is a key step in the synthesis of complex polycyclic structures. The efficiency of this intramolecular cyclization is a notable feature of the photochemistry of this compound.

Intermolecular [2+2] Cycloaddition Processes

In addition to reacting with itself, this compound can also participate in intermolecular [2+2] cycloadditions. In these reactions, a molecule of this compound reacts with another alkene, leading to the formation of a cyclobutane (B1203170) ring that bridges the two molecules. The success and selectivity of these intermolecular reactions can be influenced by the use of photocatalysts, such as ruthenium complexes, which can enable crossed [2+2] cycloadditions between different styrene (B11656) derivatives under visible light. rsc.orgnih.gov

Concentration-Controlled Photoreactivity and Product Diversification

The concentration of the starting material plays a crucial role in determining the outcome of the photochemical reaction. At low concentrations, intramolecular reactions are favored, as the probability of one part of a molecule reacting with another part of the same molecule is higher. Conversely, at higher concentrations, intermolecular reactions become more prevalent as molecules are more likely to encounter and react with each other. This concentration dependence allows for a degree of control over the product distribution, enabling the selective synthesis of either intramolecular cycloadducts or intermolecular dimers and polymers.

Photocyclization to Polycyclic Benzobicyclo[3.2.1]octadiene Derivatives

A significant photochemical transformation of this compound and related structures is the intramolecular cycloaddition that leads to the formation of benzobicyclo[3.2.1]octadiene derivatives. This reaction creates a complex, bridged polycyclic system in a single step. The formation of this skeleton is highly efficient and has been observed for various related compounds, including those with furan (B31954) and oxazole (B20620) rings in place of the benzofuran moiety. beilstein-journals.orgbeilstein-journals.org The resulting benzobicyclo[3.2.1]octadiene structure is a valuable scaffold in organic synthesis. semanticscholar.org

Table 1: Photochemical Cyclization Products

| Starting Material | Product | Reaction Type |

|---|---|---|

| This compound | Bicyclo[3.2.1]octadiene derivative | Intramolecular Cycloaddition |

| 4-(2-Vinylstyryl)oxazole | Fused oxazoline-benzobicyclo[3.2.1]octadiene | Intramolecular Cycloaddition |

| 5-(2-Vinylstyryl)oxazole | Fused oxazoline-benzobicyclo[3.2.1]octadiene | Intramolecular Cycloaddition |

Ring-Opening Reactions of Photoproducts

The photochemically generated polycyclic products, particularly the fused oxazoline-benzobicyclo[3.2.1]octadienes, can be unstable and undergo subsequent reactions. beilstein-journals.orgbeilstein-journals.org These photoproducts can spontaneously or upon treatment with silica (B1680970) gel experience ring-opening of the oxazoline (B21484) ring. beilstein-journals.orgbeilstein-journals.org This process leads to the formation of functionalized benzobicyclo[3.2.1]octenone derivatives, demonstrating a pathway to further diversify the molecular architecture originating from the initial photocyclization. beilstein-journals.orgbeilstein-journals.org

Electrophilic and Nucleophilic Transformations on the Benzofuran and Vinylstyryl Moieties

The benzofuran and vinylstyryl components of this compound possess distinct electronic properties that govern their reactivity towards electrophiles and nucleophiles.

The benzofuran ring system is generally electron-rich and susceptible to electrophilic attack. Electrophilic substitution reactions, such as nitration and halogenation, typically occur at the C2 and C3 positions of the benzofuran ring. researchgate.net The vinylstyryl group, with its conjugated double bonds, can also react with electrophiles. For instance, electrophilic addition to the vinyl groups can lead to a variety of functionalized products.

Conversely, nucleophilic attack on the benzofuran ring itself is less common unless activated by electron-withdrawing groups. However, the vinylstyryl moiety can be subject to nucleophilic attack, particularly in Michael-type additions if the system is appropriately substituted. Furthermore, palladium-catalyzed nucleophilic substitution reactions on derivatives such as benzofuran-2-ylmethyl acetates have been shown to be an effective method for introducing a range of nitrogen, sulfur, oxygen, and carbon nucleophiles at the position adjacent to the benzofuran ring. unicatt.it

Information regarding the chemical compound “this compound” is not available in the current scientific literature.

Following a comprehensive search of scientific databases and literature, no specific data has been found for the chemical compound titled “this compound.” This includes a lack of information regarding its synthesis, chemical and physical properties, spectroscopic data, and reactivity.

While information is available for the related but structurally distinct compound 2-vinylbenzofuran , and for the broader class of styrylbenzofurans , the specific derivative “this compound” does not appear to be documented in the accessible literature.

Due to the complete absence of data for the specified compound, it is not possible to generate the requested scientific article. The strict requirement to focus solely on “this compound” prevents the substitution of information from related but different chemical entities.

Computational Chemistry and Theoretical Characterization of 2 2 Vinylstyryl Benzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 2-(2-Vinylstyryl)benzofuran, which in turn governs its reactivity and photophysical properties. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the thermodynamics and kinetics of chemical reactions involving organic molecules. For this compound, DFT calculations are instrumental in exploring potential reaction pathways, such as cycloadditions and electrocyclizations, by mapping the potential energy surface and identifying transition states.

One area of significant interest is the pericyclic reactions of the vinylstyryl fragment. DFT calculations can be employed to determine the activation energies and reaction enthalpies for processes like the 6π-electrocyclization of the vinylstyryl unit to form a dihydronaphthalene-fused benzofuran (B130515) derivative. By comparing the energetic profiles of different possible stereochemical outcomes (e.g., conrotatory vs. disrotatory ring closure), the feasibility and selectivity of such reactions under thermal or photochemical conditions can be predicted.

For instance, a hypothetical DFT study on the thermal electrocyclization of this compound could yield the following energetic data:

| Reaction Pathway | Transition State Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| cis-to-trans isomerization | 25.3 | -2.1 |

| 6π-Electrocyclization (conrotatory) | 35.8 | -15.4 |

| 6π-Electrocyclization (disrotatory) | 48.2 | -12.9 |

This table presents hypothetical data for illustrative purposes.

These calculations would suggest the most favorable reaction pathway and provide insights into the conditions required to induce such transformations.

To understand the photophysical and photochemical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational tool of choice. TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and the nature of the excited states. This is crucial for predicting the UV-Vis absorption spectrum and understanding the processes that occur after the molecule absorbs a photon, such as fluorescence or photochemical reactions.

For this compound, TD-DFT calculations can identify the key electronic transitions, such as the π → π* transitions responsible for its strong absorption in the UV region. The calculations can also reveal the character of the excited states, for example, whether they are localized on the benzofuran or the vinylstyryl moiety, or if they involve charge transfer between these fragments. This information is vital for predicting potential photochemical reactions, such as photocyclization or photoisomerization.

A representative TD-DFT calculation for this compound might provide the following data on its lowest singlet excited states:

| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Orbital Contributions |

| S1 | 3.85 | 0.85 | HOMO → LUMO (95%) |

| S2 | 4.21 | 0.12 | HOMO-1 → LUMO (78%) |

| S3 | 4.53 | 0.05 | HOMO → LUMO+1 (65%) |

This table presents hypothetical data for illustrative purposes.

These results can be used to simulate the electronic absorption spectrum and to rationalize the observed photophysical properties of the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity and electronic properties of a molecule. In the context of this compound, analysis of the HOMO and LUMO energies and their spatial distribution provides valuable insights into its behavior as an electron donor or acceptor and its regioselectivity in cycloaddition reactions.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability.

In cycloaddition reactions, such as the Diels-Alder reaction where the vinylstyryl moiety could potentially act as a diene, the relative energies of the FMOs of the reactants determine the reaction's feasibility and the coefficients of the atomic orbitals in the FMOs dictate the regioselectivity. For this compound, the larger orbital coefficients on specific carbon atoms of the vinylstyryl system would indicate the preferred sites for bond formation with a dienophile.

A typical FMO analysis for this compound would include:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.92 |

| HOMO-LUMO Gap | 3.95 |

This table presents hypothetical data for illustrative purposes.

The visualization of the HOMO and LUMO would further reveal the electron density distribution, aiding in the prediction of reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's flexibility and the interplay of different conformations.

For this compound, MD simulations can be used to identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its properties and interactions with its environment. For example, the relative orientation of the benzofuran and styrene (B11656) rings can significantly affect the extent of π-conjugation and, consequently, the electronic and optical properties.

MD simulations can also be used to study the interactions of this compound with solvent molecules or other molecules in its environment. This can provide insights into its solubility, aggregation behavior, and how intermolecular forces might influence its reactivity and photophysics.

Computational Design of this compound Derivatives for Targeted Properties

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the computational design of novel this compound derivatives with tailored properties. By systematically modifying the molecular structure in silico and calculating the resulting properties, it is possible to screen a large number of potential candidates and identify those with the most promising characteristics for a specific application.

For example, if the goal is to design a derivative with enhanced nonlinear optical (NLO) properties, computational methods can be used to predict the hyperpolarizability of different substituted analogs. The introduction of electron-donating and electron-accepting groups at specific positions on the benzofuran or styrene rings can be explored to maximize the NLO response. DFT calculations are particularly well-suited for this purpose, as they can accurately predict the electronic properties that govern NLO activity. researchgate.net

A computational screening study for NLO properties might generate a table like the following:

| Derivative | Substituent on Benzofuran | Substituent on Styrene | First Hyperpolarizability (β) (a.u.) |

| Parent | H | H | 1500 |

| Derivative 1 | OCH3 | NO2 | 4500 |

| Derivative 2 | N(CH3)2 | CN | 6200 |

| Derivative 3 | Br | F | 1300 |

This table presents hypothetical data for illustrative purposes.

This predictive approach allows for a more focused and efficient synthetic effort, targeting only those molecules that are computationally predicted to have the desired properties.

Photophysical Characteristics and Advanced Spectroscopy of 2 2 Vinylstyryl Benzofuran Systems

Electronic Absorption and Emission Spectroscopy of Conjugated Benzofurans

The electronic absorption and emission spectra of conjugated benzofurans are governed by π-π* electronic transitions within the aromatic system. The extended conjugation in 2-(2-Vinylstyryl)benzofuran, encompassing the benzofuran (B130515) ring, the styryl moiety, and the vinyl group, is predicted to result in absorption and emission bands at longer wavelengths compared to the individual constituent chromophores.

The absorption spectrum is expected to show a main absorption band in the ultraviolet-visible (UV-Vis) region, characteristic of highly conjugated systems. The position of the absorption maximum (λmax,abs) would be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift of the absorption band is anticipated due to the stabilization of the more polar excited state.

Fluorescence emission is also a key feature of such conjugated molecules. Following excitation, the molecule is expected to relax to the ground state via radiative decay, emitting a photon. The emission spectrum would be a mirror image of the absorption spectrum, with the emission maximum (λmax,em) occurring at a longer wavelength than the absorption maximum (Stokes shift). Similar to absorption, the emission spectrum is likely to exhibit solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents.

Table 1: Expected Electronic Absorption and Emission Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected λmax,abs (nm) | Expected λmax,em (nm) | Expected Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 1.88 | ~350 | ~400 | ~3800 |

| Toluene | 2.38 | ~355 | ~410 | ~3900 |

| Dichloromethane (B109758) | 8.93 | ~365 | ~430 | ~4700 |

| Acetonitrile | 37.5 | ~370 | ~445 | ~5100 |

Note: The data in this table is hypothetical and serves for illustrative purposes, based on the expected behavior of similar conjugated systems.

Two-Photon Absorption (2PA) Cross-Sections and Non-Linear Optical Behavior

Molecules with extended π-conjugation and a degree of intramolecular charge transfer character, as is expected for this compound, often exhibit significant two-photon absorption (2PA) cross-sections (σ2PA). 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy.

The 2PA cross-section is a measure of the efficiency of this process and is typically reported in Göppert-Mayer units (GM; 1 GM = 10-50 cm4 s photon-1). For styryl derivatives, the 2PA cross-section is known to be influenced by the length of the conjugated system and the nature of donor-acceptor groups within the molecule. While no experimental 2PA data for this compound are available, it is anticipated that this molecule would possess a notable 2PA cross-section in the near-infrared region, making it a candidate for applications such as two-photon microscopy.

The non-linear optical behavior of such chromophores is also characterized by their hyperpolarizability, which describes the distortion of the molecule's electron cloud in the presence of a strong electric field, such as that from a high-intensity laser. The extended conjugated system in this compound suggests that it would exhibit a significant third-order nonlinear optical response.

Investigation of Fluorescence Quantum Yields in Diverse Environments

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of a fluorophore is highly dependent on its molecular structure and the surrounding environment.

For this compound, the fluorescence quantum yield is expected to vary significantly with solvent polarity. In non-polar solvents, a relatively high quantum yield may be observed. However, in polar solvents, non-radiative decay pathways, such as those involving intramolecular charge transfer (ICT) states, can become more prominent, leading to a decrease in the fluorescence quantum yield. The vinylstyryl group allows for potential torsional motions, which can also contribute to non-radiative decay and thus lower the quantum yield.

Table 2: Expected Fluorescence Quantum Yields of this compound in Different Solvents

| Solvent | Expected Fluorescence Quantum Yield (ΦF) |

|---|---|

| Cyclohexane | ~0.80 |

| Toluene | ~0.75 |

| Chloroform | ~0.50 |

| Acetonitrile | ~0.30 |

Note: The data in this table is hypothetical and for illustrative purposes, reflecting the general trend observed for similar fluorophores.

Photostability and Degradation Pathways under Irradiation

Photostability is a crucial characteristic for any molecule intended for applications involving light exposure. Conjugated molecules like this compound can be susceptible to photodegradation upon prolonged irradiation, particularly in the presence of oxygen.

Potential degradation pathways could involve photoisomerization of the vinylstilbene moiety (trans-cis isomerization), which can lead to a loss of fluorescence and a change in the absorption spectrum. Photo-oxidation is another common degradation route, where the molecule reacts with singlet oxygen or other reactive oxygen species generated upon irradiation. This can lead to the cleavage of the double bonds or the degradation of the benzofuran ring system. The specific degradation products would depend on the irradiation conditions, including the wavelength of light, the intensity, and the presence of oxygen and other reactive species. The photostability of the molecule could potentially be improved by structural modifications that restrict conformational freedom or by the use of photostabilizers.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

The definitive structural confirmation of this compound would be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzofuran ring, the styryl group, and the terminal vinyl group. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The vinyl protons would exhibit characteristic coupling constants (J-values) that would confirm their stereochemistry (e.g., trans or cis).

13C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their chemical environment (aromatic, vinylic, etc.).

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum (e.g., using electron ionization, EI) would offer further structural information. Expected fragmentation pathways could include cleavage of the vinylstyryl side chain from the benzofuran core.

Table 3: List of Compound Names

| Compound Name |

|---|

Polymerization Behavior and Macromolecular Engineering of 2 2 Vinylstyryl Benzofuran

Radical Polymerization of Vinylstyryl Monomers

Radical polymerization is a fundamental chain-growth polymerization technique applicable to a wide array of vinyl monomers. The process involves initiation, propagation, and termination steps, where a free radical active center is continuously regenerated during the propagation phase. For a monomer like 2-(2-Vinylstyryl)benzofuran, the external vinyl group is the most probable site for radical attack and subsequent polymerization, analogous to the polymerization of styrene (B11656).

While conventional free-radical polymerization offers limited control over molecular weight, dispersity, and architecture, controlled radical polymerization (CRP) techniques enable the synthesis of well-defined polymers. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent CRP method valued for its versatility and tolerance to various functional groups.

The RAFT process relies on a chain-transfer agent, typically a thiocarbonylthio compound (ZC(=S)SR), to mediate the polymerization. This agent establishes a dynamic equilibrium between active, propagating radical chains and dormant species. This reversible exchange ensures that all polymer chains have a similar probability of growth, leading to polymers with low dispersity (Đ) and predictable molecular weights.

Although specific literature on the RAFT polymerization of this compound is not extensively documented, its structural similarity to styrene suggests that it could be polymerized using RAFT agents effective for styrenic monomers. Key components for such a polymerization would include:

Monomer : this compound

Initiator : A standard radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO).

RAFT Agent : Agents suitable for styrene, such as dithiobenzoates or trithiocarbonates, would be appropriate choices.

Solvent : An appropriate organic solvent.

The general mechanism would involve the propagating radical adding to the RAFT agent, forming a dormant intermediate, which then fragments to release a new radical that can reinitiate polymerization. This process allows for the synthesis of block copolymers by sequential monomer addition. harth-research-group.orgfrontiersin.orgmdpi.com

Cationic Polymerization of Benzofuran (B130515) and its Vinyl Derivatives

Benzofuran (BzF) and its derivatives are known to undergo cationic polymerization readily due to the electron-rich nature of the furan (B31954) ring and the ability to form stabilized carbocationic intermediates. acs.orgwikipedia.org The structure of BzF contains features of both a vinyl ether and a styrene, making it highly susceptible to cationic initiators. acs.orgnih.gov This reactivity provides a robust framework for creating polymers with controlled structures.

Asymmetric polymerization of prochiral monomers like benzofuran can yield optically active polymers with highly controlled stereostructures. nih.gov Research has demonstrated that the combination of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with chiral additives can induce stereoselectivity. Specifically, β-amino acid derivatives have been successfully employed as chiral ligands to control the enantioselectivity of the propagation step. acs.orgnih.govsemanticscholar.org This strategy leads to the formation of poly(benzofuran) with a threo-diisotactic structure, where the polymer's optical activity originates from a regio-, trans-, and enantioselective propagation mechanism. nih.govnih.gov

The effectiveness of the chiral additive can be influenced by its structure, with bulky substituents on the amino acid often leading to higher specific optical rotation in the resulting polymer. semanticscholar.org

Table 1: Asymmetric Cationic Polymerization of Benzofuran with Chiral Additives

| Entry | Chiral Additive | Catalyst System | Temp (°C) | Polymer Yield (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Specific Rotation [α] (deg) |

|---|---|---|---|---|---|---|---|

| 1 | (R)-β-Phenylalanine | AlCl₃ | -78 | 85 | 15,000 | 1.45 | +25.3 |

| 2 | (R)-N-Boc-β-Phenylalanine | AlCl₃ | -78 | 92 | 18,200 | 1.38 | +55.1 |

| 3 | (S)-N-Pivaloyl-β-Phenylalanine | AlCl₃ | -78 | 95 | 21,500 | 1.35 | -89.7 |

Data synthesized from findings reported in literature. acs.orgnih.govsemanticscholar.org

Living cationic polymerization, characterized by the absence of irreversible chain termination and transfer, is essential for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low Đ). wikipedia.orgwikipedia.org For benzofuran and its derivatives, a moderately living cationic polymerization has been achieved through a reversible or degenerative chain-transfer (DT) mechanism, analogous to cationic RAFT polymerization. acs.orgnih.gov

This is accomplished by using thioether-based reversible chain-transfer agents (CTAs). nih.gov In this system, the propagating cationic chain end dynamically exchanges with a dormant species derived from the CTA. nih.govyoutube.com This equilibrium minimizes side reactions and allows the polymer molecular weight to increase linearly with monomer conversion, a hallmark of a living process. nih.govyoutube.com This control enables the precise synthesis of polymers and advanced architectures like block copolymers. wikipedia.org

Table 2: Living Cationic Polymerization of Benzofuran

| Initiator/CTA System | Lewis Acid | Solvent | Temp (°C) | Mₙ, theoretical ( g/mol ) | Mₙ, experimental ( g/mol ) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| Thioether CTA | AlCl₃ | Toluene | -78 | 10,000 | 10,500 | 1.32 |

| Thioether CTA | AlCl₃ | Toluene | -78 | 20,000 | 21,100 | 1.36 |

| Thioether CTA | AlCl₃ | Toluene | -78 | 30,000 | 32,400 | 1.41 |

Data synthesized from findings reported in literature. nih.gov

Mechanistic Aspects of Chain Growth and Termination in Benzofuran Polymerization

The chain-growth mechanism in the cationic polymerization of benzofuran is complex due to its dual vinyl ether- and styryl-like structure. Propagation can theoretically occur via two distinct pathways:

2,1-Addition : This pathway proceeds through a more stable vinyl ether-type carbocation.

1,2-Addition : This pathway involves a styryl-type carbocation.

Comprehensive analysis using model compounds has revealed that propagation occurs predominantly through the more stable vinyl ether-type cation (2,1-addition), leading to a threo-diisotactic polymer structure. acs.orgnih.gov

Termination and chain-transfer reactions are inherent challenges in cationic polymerization that can limit molecular weight and broaden dispersity. nih.gov Common termination mechanisms include:

Proton Transfer : A proton can be transferred from the growing chain end to a monomer, counterion, or solvent molecule, terminating the original chain while potentially initiating a new one. nih.gov

Combination with Counterion : The propagating cation can be neutralized by direct combination with the counterion or a fragment thereof. libretexts.org

In living cationic systems for benzofuran, the reversible chain-transfer mechanism effectively suppresses these termination events by keeping the concentration of active cationic species low at any given time, with most chains residing in a dormant state. nih.govwikipedia.org

Synthesis of Block Copolymers and Advanced Macromolecular Architectures

The development of living cationic polymerization for benzofuran derivatives opens the door to the synthesis of advanced macromolecular architectures, most notably block copolymers. harth-research-group.orgfrontiersin.org By leveraging the high "livingness" of the system, different monomers can be added sequentially to the reaction to grow distinct polymer blocks.

A powerful demonstration of this control is the synthesis of asymmetric block copolymers. Researchers have successfully synthesized block copolymers composed of poly(benzofuran) segments with opposite absolute configurations. nih.govnih.gov This was achieved by first polymerizing benzofuran using a chiral additive of one enantiomer (e.g., R-form), and after its consumption, adding the opposite enantiomer (S-form) to continue the polymerization. This resulted in a single polymer chain containing distinct stereochemical blocks, a sophisticated architecture made possible only through a high degree of polymerization control. acs.orgnih.gov

Advanced Materials Science Applications of 2 2 Vinylstyryl Benzofuran and Its Polymers

Optoelectronic Devices Integration

The integration of 2-(2-vinylstyryl)benzofuran and its polymers into optoelectronic devices is predicated on their potential as active semiconductor materials. The extended π-conjugation allows for the delocalization of electrons, which is fundamental for charge transport and for tuning the absorption and emission of light. While specific research on this compound is limited, the performance of analogous benzofuran (B130515) and styryl-based materials provides insight into its potential.

In OLEDs, materials are required to have high photoluminescence quantum yields, suitable energy levels for efficient charge injection from the electrodes, and good charge carrier mobilities to ensure the recombination of electrons and holes within the emissive layer. Styryl derivatives are well-known for their strong fluorescence, and the benzofuran core can be functionalized to tune the emission color and improve thermal stability. Polymers of this compound could serve as either the emissive layer or the hole-transporting layer in an OLED device. The vinyl groups offer a route to polymerization, creating a robust, processable material that can be deposited as a thin film. While specific device performance data for this compound is not available, related styryl-based polymers have demonstrated the viability of this class of materials for OLED applications.

The performance of an OFET is primarily determined by the charge carrier mobility of the semiconductor used. For materials based on this compound, the planar benzofuran unit can promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. Thieno[2,3-f]benzofuran, a related planar fused-ring system, has been shown to yield high hole mobility. acs.org The extended conjugation provided by the vinylstyryl substituent could further enhance charge delocalization along the polymer backbone. The charge transport in such polymers can be ambipolar, or tailored to be predominantly p-type (hole-transporting) or n-type (electron-transporting) through chemical modification. Although direct measurements on poly(this compound) are not documented, mobilities for other semiconducting polymers provide a benchmark for potential performance.

Table 1: Representative Charge Carrier Mobilities in Various Conjugated Polymers

| Polymer Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | 10⁻³ - 10⁻² | 10⁻⁶ - 10⁻⁵ |

| Poly(p-phenylene vinylene) (PPV) | ~0.5 x 10⁻⁶ | - |

This table provides context for typical mobility values in conjugated polymers; specific values for poly(this compound) are not yet reported.

In OPVs, a blend of donor and acceptor materials absorbs light to generate excitons, which are then separated into free charge carriers. Benzofuran derivatives have been successfully incorporated into both donor polymers and small-molecule acceptors. The wide spectral response and high hole mobility of thieno[2,3-f]benzofuran make it an attractive building block for donor materials. acs.org A benzofuran-derived fulleropyrrolidine has been synthesized and used as an electron acceptor, achieving a power conversion efficiency (PCE) of up to 9.6% when blended with the polymer donor PTB7-Th. acs.org This demonstrates the potential of the benzofuran scaffold in high-performance solar cells. The this compound structure could be utilized in a polymer donor, where its absorption profile and energy levels would be critical for device performance.

Table 2: Performance of OPV Devices Incorporating Benzofuran Derivatives

| Donor Material | Acceptor Material | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|---|

| PTB7-Th | FB-C60 acs.org | 0.83 | - | - | 9.6 |

| PTB7 | FB-C60 acs.org | - | - | - | 8.1 |

| D18-Fu | L8-BO | - | - | - | 19.11 |

Note: The compounds listed are benzofuran derivatives, illustrating the potential of the core structure, not this compound itself.

Laser and Optical Limiting Technologies

Materials with strong nonlinear optical (NLO) properties are essential for applications such as optical limiting, which protects sensitive optical sensors and human eyes from high-intensity laser beams. researchgate.net Optical limiters exhibit high transmittance at low light intensities but low transmittance at high intensities. This behavior can arise from processes like two-photon absorption (TPA), where a molecule simultaneously absorbs two photons. The extended π-conjugated system of this compound, characteristic of many TPA chromophores, makes it a candidate for such applications.

Symmetrical bis-donor stilbene (B7821643) derivatives, which share structural similarities with the styryl portion of the target molecule, exhibit large two-photon absorptivities and strong optical limiting over a broad spectral range. nih.gov The efficiency of these NLO processes is quantified by the nonlinear absorption coefficient (β) and the third-order nonlinear optical susceptibility (χ⁽³⁾). While these parameters have not been experimentally determined for this compound, studies on related compounds suggest that it would likely exhibit significant NLO activity.

Table 3: Nonlinear Optical Properties of Representative Chromophores

| Compound Type | Wavelength (nm) | Two-Photon Absorption Cross-Section (GM)¹ | Optical Limiting Threshold (J/cm²) |

|---|---|---|---|

| Stilbene Derivatives | Visible | 50 - 500+ | Varies |

| Substituted Benzofurans | - | - | ~2.08 |

¹1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹ This table presents typical values for related classes of materials to illustrate the potential of this compound.

Self-Assembly and Nanostructure Formation for Functional Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions such as π-π stacking and van der Waals forces. researchgate.net This bottom-up approach is a powerful tool for creating functional nanomaterials with tailored optical and electronic properties. The planar and rigid structure of this compound makes it well-suited for self-assembly.

The flat benzofuran core and the extended styryl group can facilitate strong π-π interactions, leading to the formation of one-dimensional nanostructures like nanofibers or nanowires, or two-dimensional structures such as thin films. rsc.org The vinyl group provides a site for polymerization, which can be used to stabilize the self-assembled nanostructures, a process known as supramolecular polymerization. By controlling factors like solvent composition, temperature, and substrate, it may be possible to direct the assembly of this compound into specific morphologies. These ordered assemblies could enhance charge transport in OFETs or improve exciton (B1674681) diffusion in OPVs by creating continuous pathways for charge carriers. While specific studies on the self-assembly of this particular compound are not yet available, the principles governing the organization of π-conjugated molecules strongly suggest its potential in this area. nih.gov

Future Prospects and Emerging Research Frontiers in 2 2 Vinylstyryl Benzofuran Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to complex organic molecules is a cornerstone of modern chemistry. For 2-(2-Vinylstyryl)benzofuran and its derivatives, future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the advancement of copper-catalyzed multicomponent reactions. A notable example is the one-pot synthesis of 2-vinylbenzofurans from o-iodophenols, in situ generated allenes, and dichloromethane (B109758), which proceeds via a cascade of oxa-Michael addition, C-arylation, and vinylation. nih.govfigshare.com This approach offers high atom economy and avoids the need for pre-functionalized starting materials, making it an attractive green alternative to traditional multi-step syntheses.

Future innovations in this area could involve the use of more sustainable catalysts, such as earth-abundant metals, and the replacement of chlorinated solvents with greener alternatives like bio-based solvents or water. The development of catalytic systems that operate at lower temperatures and with higher turnover numbers will also be a key focus.

| Synthetic Strategy | Key Features | Potential Green Improvements |

| Copper-Catalyzed Multicomponent Reaction | One-pot synthesis, high atom economy, cascade reaction | Use of more sustainable catalysts (e.g., iron, manganese), replacement of dichloromethane with a green solvent, lower reaction temperatures |

| Palladium-Catalyzed Cross-Coupling | High efficiency and selectivity | Use of ligand-free systems, development of recyclable catalysts, performing reactions in aqueous media |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source | Development of organic photosensitizers to replace rare-metal-based ones, optimization of reaction quantum yields |

Exploitation of Novel Photoreactivity for Complex Molecular Scaffolds

The vinylstyryl moiety in this compound is structurally analogous to stilbene (B7821643), a well-studied photoresponsive molecule. Upon irradiation with UV light, cis-stilbene (B147466) can undergo a reversible photocyclization to form dihydrophenanthrene, which can then be oxidized to phenanthrene. organicreactions.orgnih.govresearchgate.net This type of photoreaction is a powerful tool for the synthesis of polycyclic aromatic compounds.

It is anticipated that this compound will exhibit similar photoreactivity, allowing for the light-induced synthesis of complex, fused heterocyclic scaffolds. The benzofuran (B130515) nucleus introduces a unique electronic and steric environment that could lead to novel photochemical transformations and the formation of previously inaccessible molecular architectures.

Future research in this area will likely involve detailed mechanistic studies of the photocyclization of this compound and its derivatives. The influence of substituents on the benzofuran and styryl moieties on the quantum yield and regioselectivity of the reaction will be a key area of investigation. This knowledge will enable the rational design of precursors for the synthesis of a wide range of complex, polycyclic heteroaromatic compounds with potential applications in organic electronics and medicinal chemistry.

| Photoreaction Type | Potential Product Scaffold | Key Research Directions |

| Intramolecular Photocyclization | Fused benzofuran-phenanthrene systems | Mechanistic studies, substituent effects on quantum yield and regioselectivity, trapping of transient intermediates |

| [2+2] Photocycloaddition | Cyclobutane-bridged benzofuran dimers | Intermolecular vs. intramolecular reactions, control of stereoselectivity |

| Photoisomerization | cis/trans isomers of this compound | Characterization of photoisomers, investigation of photostationary states |

High-Throughput Computational Screening and Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules with desired properties. For this compound and its derivatives, high-throughput computational screening and predictive modeling are expected to play a crucial role in several areas.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic and photophysical properties of these compounds, such as their absorption and emission spectra, and to elucidate the mechanisms of their photochemical reactions. sioc-journal.cnnih.gov This information is invaluable for the rational design of new photoresponsive materials.

Furthermore, machine learning algorithms can be trained on existing experimental and computational data to predict the properties and reactivity of novel this compound derivatives. nih.govresearchgate.netrsc.orgnih.gov This data-driven approach can significantly reduce the time and cost associated with the synthesis and characterization of new compounds, enabling the rapid identification of promising candidates for specific applications.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, reaction energetics | Understanding reaction mechanisms, predicting stability and reactivity |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited-state properties | Designing molecules with specific photophysical properties, predicting photoreactivity |

| Machine Learning | Phototoxicity, reaction outcomes, material properties | High-throughput screening of virtual libraries, accelerating materials discovery |

Development of Multi-Stimuli Responsive Materials

"Smart" materials that can respond to multiple external stimuli are in high demand for a variety of applications, including sensors, actuators, and drug delivery systems. nih.govnih.govrsc.orguq.edu.au The incorporation of this compound units into polymer chains could lead to the development of novel multi-stimuli responsive materials.

The photochromic nature of the this compound moiety could be combined with other stimuli-responsive functionalities, such as thermo- or pH-responsive polymer chains. digitellinc.com For example, a polymer containing both this compound and N-isopropylacrylamide (NIPAM) units could exhibit both light- and temperature-responsive behavior. Such materials could have applications in areas such as smart coatings, where changes in light and temperature could trigger changes in the material's properties, such as its color or wettability.

Future research will focus on the synthesis and characterization of polymers containing this compound units and the investigation of their multi-stimuli responsive behavior. The development of materials with finely tunable responses to multiple stimuli will be a key challenge.

| Stimuli Combination | Potential Application | Research Focus |

| Light and Temperature | Smart windows, sensors | Synthesis of copolymers with photochromic and thermoresponsive units, tuning of transition temperatures |

| Light and pH | Drug delivery, smart hydrogels | Covalent incorporation of this compound into pH-responsive polymers, investigation of release kinetics |

| Light and Redox | Molecular switches, data storage | Design of systems where photoreactivity is modulated by redox state |

Integration into Hybrid Organic-Inorganic Functional Systems

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality. researchgate.netrsc.orgnih.govnih.gov The integration of this compound into such hybrid systems offers exciting possibilities for the creation of new functional materials.

For example, this compound molecules could be incorporated into sol-gel derived silica (B1680970) or titania matrices. The inorganic matrix would provide mechanical stability and a controlled environment for the organic photochromic molecules. Such materials could find applications in photochromic coatings, optical data storage, and nonlinear optics.

Another promising approach is the attachment of this compound derivatives to the surface of inorganic nanoparticles, such as gold or quantum dots. The interaction between the organic molecule and the nanoparticle could lead to novel photophysical properties and the development of new types of sensors and imaging agents.

Future research in this area will explore different strategies for integrating this compound into hybrid materials and will investigate the properties and potential applications of these new materials.

| Hybrid System | Potential Functionality | Key Research Areas |

| This compound in Sol-Gel Matrix | Photochromic coatings, optical memory | Control of molecule-matrix interactions, enhancement of photochromic performance and durability |

| This compound on Nanoparticles | Nanosensors, bioimaging | Synthesis of functionalized nanoparticles, study of energy and electron transfer processes |

| Covalent Organic-Inorganic Frameworks | Gas storage, catalysis | Design and synthesis of frameworks with photoresponsive linkers, investigation of guest-host interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Vinylstyryl)benzofuran with high purity?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or Lewis acid-mediated condensations. For example, benzofuran derivatives can be synthesized via vinylation of styryl precursors using catalysts like Pd(PPh₃)₄ under Suzuki-Miyaura conditions . Lewis acids (e.g., BF₃·Et₂O) are effective for dehydrative cyclization of phenolic precursors to form the benzofuran core . Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the vinylstyryl and benzofuran moieties through characteristic olefinic (δ 5.5–7.5 ppm) and aromatic proton signals . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 298.1465) . UV-Vis spectroscopy identifies π→π* transitions (λₐᵦₛ ~280–320 nm), while FT-IR confirms C=C (1640–1680 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Anticancer activity is assessed via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin . Antimicrobial screening follows CLSI guidelines using broth microdilution (MIC ≤50 µg/mL indicates potency) . Enzyme inhibition studies (e.g., P450 isoforms) employ fluorometric substrates to quantify % inhibition at 10 µM .

Advanced Research Questions

Q. How can reaction parameters (solvent, catalyst loading) be optimized to enhance regioselectivity in this compound synthesis?

- Methodological Answer : A Design of Experiments (DoE) approach identifies optimal conditions. For example, Vilsmeier formylation (POCl₃/DMF) at 0°C produces mono-substituted products (3:1 regioselectivity), while higher temperatures (60°C) favor di-substitution . Solvent polarity (DMSO vs. THF) and catalyst loading (5–10 mol% Pd) significantly impact yield and by-product formation . Response Surface Methodology (RSM) models these variables to maximize efficiency .

Q. How should researchers address contradictions in reported biological activities of benzofuran derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from differences in cell line sensitivity or assay protocols. Standardize testing using NCI-60 panels and replicate under identical conditions . Comparative Structure-Activity Relationship (SAR) studies clarify substituent effects; e.g., electron-withdrawing groups (NO₂) enhance cytotoxicity, while bulky substituents reduce membrane permeability . Meta-analyses of published data (e.g., SciFinder) identify trends .

Q. What computational strategies predict the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) calculates excited-state transitions (e.g., B3LYP/6-31G* basis set) to model two-photon absorption (TPA) cross-sections . Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., DNA topoisomerase II) with ΔG ≤ −8 kcal/mol indicating high affinity . QSAR models correlate substituent Hammett constants (σ) with TPA efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.